molecular formula C5H12N2O B15258805 (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol

Cat. No.: B15258805
M. Wt: 116.16 g/mol
InChI Key: FMBIQZAABNLKQQ-NVGWPGHNSA-N
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Description

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol is a chiral cyclopentane derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features both amino and hydroxy functional groups on a conformationally restricted cyclopentane ring, making it a valuable scaffold for the synthesis of biologically active molecules and complex chemical entities. While direct literature on this specific stereoisomer is limited, its structural framework is closely related to compounds investigated as key intermediates for neuraminidase inhibitors . The presence of two stereochemically defined amino groups significantly enhances its potential as a building block for drug discovery, particularly in the development of antiviral agents and enzyme inhibitors. Related mono-aminocyclopentanol structures are recognized as useful chiral synthons . This diaminocyclopentanol derivative serves as a versatile precursor for further chemical modifications. Researchers can leverage the differential reactivity of the primary amino and hydroxy groups to create amides, carbamates, ethers, and other functionalized compounds, enabling the exploration of structure-activity relationships in various research programs. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information. As with related amino alcohols, appropriate precautions should be taken. Disclaimer: This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3R,4S)-3,4-diaminocyclopentan-1-ol

InChI

InChI=1S/C5H12N2O/c6-4-1-3(8)2-5(4)7/h3-5,8H,1-2,6-7H2/t3?,4-,5+

InChI Key

FMBIQZAABNLKQQ-NVGWPGHNSA-N

Isomeric SMILES

C1[C@H]([C@H](CC1O)N)N

Canonical SMILES

C1C(CC(C1N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination reactions using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The amination step can be optimized using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Stereochemical Variations and Enantiomers

  • (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol: This enantiomer shares a cyclopentanol backbone with a single amino group and a methyl substituent. While structurally similar, its stereochemical differences (1R,2S,3R vs. 1S,3R,4S) lead to distinct biological activities. For example, the methyl group in this compound may reduce solubility but enhance lipophilicity, affecting membrane permeability .
  • (1S,2R)-2-Amino-3-methylcyclopentanol: A diastereomer of the above, differing in stereochemistry at position 2.

Functional Group Modifications

  • (1S,3R)-3-Methoxycyclopentan-1-ol: Replacing the amino groups with a methoxy group eliminates hydrogen-bonding capacity, reducing polarity and altering reactivity. The methoxy derivative is less likely to participate in acid-base interactions but may exhibit improved stability under oxidative conditions .
  • (1S,2S)-2-(Dimethylamino)cyclopentan-1-ol: Substituting a primary amino group with a dimethylamino group increases steric bulk and basicity. The dimethylamino group enhances resistance to enzymatic degradation but may reduce binding affinity to polar targets .

Complex Derivatives with Heterocyclic Substitutions

  • rac-(1R,2R,4S)-2-(Aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol: This compound incorporates a triazole ring and aminomethyl group, expanding its π-π stacking and metal-chelating capabilities. Compared to the target compound, this derivative likely exhibits broader pharmacological applications, such as antimicrobial or anticancer activity, due to its heterocyclic moiety .

Aromatic Substituent Analogues

  • 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol: The addition of a methoxyphenyl group introduces aromaticity, enabling hydrophobic interactions and UV absorption properties.

Comparative Data Table

Compound Name Functional Groups Key Properties/Applications Source
(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol 1° -OH, 3° -NH₂, 4° -NH₂ Chiral synthon, enzyme inhibition Synthesis
(1S,3R)-3-Methoxycyclopentan-1-ol 1° -OH, 3° -OCH₃ Oxidative stability, intermediate
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol 1° -OH, 2° -NH₂, 3° -CH₃ Lipophilic, membrane permeability
(1S,2S)-2-(Dimethylamino)cyclopentan-1-ol 1° -OH, 2° -N(CH₃)₂ Enhanced basicity, metabolic stability
rac-(1R,2R,4S)-2-(Aminomethyl)-4-[triazolyl] 1° -OH, aminomethyl, triazole Chelation, antimicrobial activity

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